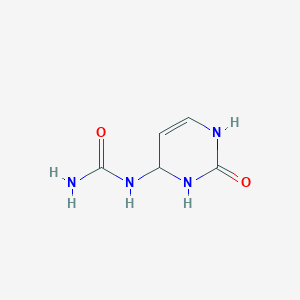
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea is a nitrogen-rich heterocyclic compound that has gained significant attention in various fields of science due to its unique chemical structure and diverse biological activities. This compound is a derivative of pyrimidine, a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone. This compound is known for its multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea can be achieved through various methods. One of the most common synthetic routes involves the Biginelli reaction, a multicomponent reaction that was first introduced for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines. This reaction involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea under mild reaction conditions .
Another approach involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. This method uses eco-friendly lactic acid as a green catalyst and operates under solvent-free conditions, making it an environmentally benign process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Biginelli reaction. The process is optimized for high yield and cost-effectiveness, utilizing readily available and cost-effective starting materials. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the Biginelli reaction typically requires acidic conditions and a catalyst to proceed efficiently .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrimidines and their derivatives. These products exhibit a wide range of biological activities and are used in various scientific research applications .
科学研究应用
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound is also used in the development of new drugs and therapeutic agents .
In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the formulation of products with enhanced efficacy and stability .
作用机制
The mechanism of action of N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the replication of viruses, making it a potential antiviral agent .
相似化合物的比较
N-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)urea can be compared with other similar compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives. These compounds share a similar chemical structure but differ in their substituents and functional groups. The unique properties of this compound, such as its high stability and broad spectrum of biological activities, make it distinct from other related compounds .
List of Similar Compounds:- 2-Oxo-1,2,3,4-tetrahydropyrimidine
- 2-Thioxo-1,2,3,4-tetrahydropyrimidine
- 2-Imino-1,2,3,4-tetrahydropyrimidine
- 5-Acyl-1,2,3,4-tetrahydropyrimidine-2-thiones
属性
CAS 编号 |
66066-98-6 |
|---|---|
分子式 |
C5H8N4O2 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
(2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)urea |
InChI |
InChI=1S/C5H8N4O2/c6-4(10)8-3-1-2-7-5(11)9-3/h1-3H,(H3,6,8,10)(H2,7,9,11) |
InChI 键 |
DDVYKPUOGANJBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)NC1NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




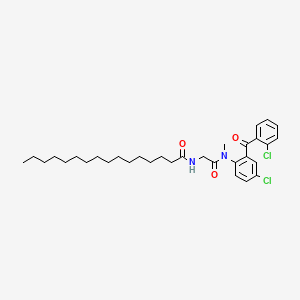


![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

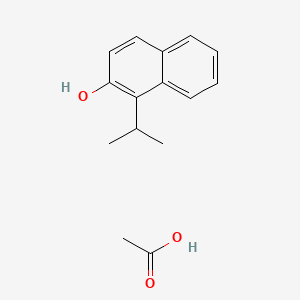


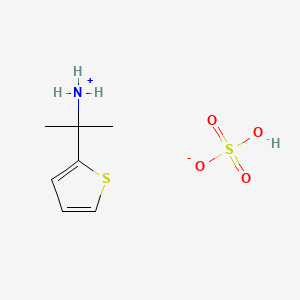
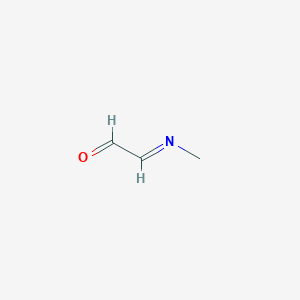
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
